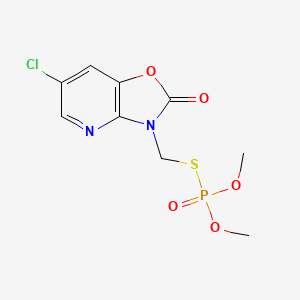
阿扎甲磷
描述
Azamethiphos is an organophosphate used as an insecticide and as an antiparasitic agent for veterinary use . It is highly soluble in water, volatile, and not expected to leach to groundwater . It is moderately toxic to mammals and not expected to bioaccumulate .
Synthesis Analysis
The synthesis of Azamethiphos involves several steps. A preparation method includes dissolving 2-amino-3-pyridinol in a solvent, adding alkali, and then adding a triphosgene organic solution at -5-30°C . The reaction is carried out for 2-20 hours at 40-90°C . After cooling the temperature to 0-20°C, solid-liquid separation is carried out, followed by drying to obtain the Azamethiphos intermediate 6-chloro-3H-oxazolo .Molecular Structure Analysis
Azamethiphos has a molecular formula of C9H10ClN2O5PS and an average mass of 324.678 Da . It contains a total of 30 bonds, including 20 non-H bonds, 8 multiple bonds, 5 rotatable bonds, 2 double bonds, and 6 aromatic bonds .Chemical Reactions Analysis
Azamethiphos can undergo degradation in the presence of Ag+ at different mole ratios . The degradation rate of Azamethiphos follows first-order kinetics .Physical And Chemical Properties Analysis
Azamethiphos has a molecular weight of 324.68 . More detailed physical and chemical properties may be found in the Safety Data Sheet .科学研究应用
Aquaculture Parasite Control
Azamethiphos is primarily used in the salmon industry to treat sea lice infestations. It’s effective at low concentrations and is discharged into the sea, where it may affect non-target species (NTS). Research is ongoing to understand its impact on NTS and how factors like temperature influence its toxicity .
Antioxidant Capacity Assessment
Studies have utilized Azamethiphos to assess the total antioxidant capacity (TAC) in marine organisms’ gills and gonads. This helps understand the oxidative stress caused by pesticides and environmental changes on marine life .
Electrochemiluminescence (ECL) Detection
Azamethiphos has been the subject of studies for developing highly sensitive detection methods using ECL. This research aims to create cost-effective, rapid, and selective analysis methods for organothiophosphate insecticides like Azamethiphos .
Neurotoxicity Studies
As a neurotoxic organophosphorus agent that inhibits acetylcholinesterase (AChE), Azamethiphos is used in studies to understand neurotoxicity mechanisms and develop antidotes or treatments for OP poisoning .
Pesticide Degradation Research
The degradation of Azamethiphos using chlorine dioxide (ClO2) has been evaluated to understand better how this pesticide can be broken down in water bodies, including river water, which is crucial for environmental safety .
Environmental Impact Analysis
Research involving Azamethiphos also includes studying its environmental fate, bioaccumulation potential, and long-term effects on ecosystems, particularly in aquatic environments where it’s most commonly used.
Each of these applications provides valuable insights into the compound’s behavior and effects, contributing to a broader understanding of its role in both industry and environmental health.
MDPI - The Interactive Effects of the Anti-Sea Lice Pesticide Azamethiphos MDPI - Highly Sensitive Detection of the Insecticide Azamethiphos by Tris(2,2) Springer - Evaluation of azamethiphos and dimethoate degradation using…
作用机制
Target of Action
Azamethiphos primarily targets the enzyme acetylcholinesterase (AChE) . AChE plays a critical role in neurotransmission at cholinergic synapses and neuromuscular junctions .
Mode of Action
Azamethiphos, like other organophosphorus insecticides, inhibits the action of AChE . Normally, AChE hydrolyzes the neurotransmitter acetylcholine (ACh), terminating the signal transmission at cholinergic synapses. When ache is inhibited by azamethiphos, ach remains intact, allowing the electrical signal to proceed without interruption . This overexcitation eventually leads to the death of the organism .
Biochemical Pathways
The primary biochemical pathway affected by Azamethiphos is the cholinergic pathway. By inhibiting AChE, Azamethiphos disrupts the normal function of this pathway, leading to overexcitation and eventual death of the organism . A mutation (Phe362Tyr) in the AChE gene has been associated with reduced sensitivity to Azamethiphos .
Pharmacokinetics
Azamethiphos is well absorbed into the bloodstream following oral administration . It is poorly absorbed through the skin . Part of the administered dose is hydrolyzed to various metabolites . Most of the administered dose is excreted through urine .
Result of Action
The inhibition of AChE by Azamethiphos leads to overexcitation of the organism, eventually resulting in its death . In the case of sea lice, a common pest in salmon farming, this results in effective pest control .
Action Environment
Azamethiphos is highly soluble in water and volatile . It is sensitive to hydrolysis, especially at low pH . It is very toxic to the environment, with a high acute oral toxicity for birds and aquatic invertebrates . When used as an insecticide in rainbow trout fish farming, it has been found to cause changes in proteins within the fish .
安全和危害
Azamethiphos is an irritant to eyes and skin . It is considered toxic if inhaled and is harmful if swallowed . It is also believed to be a possible carcinogen and can cause damage to organs . It is moderately toxic to mammals, highly toxic to birds, and aquatic invertebrates, and moderately toxic to fish .
属性
IUPAC Name |
6-chloro-3-(dimethoxyphosphorylsulfanylmethyl)-[1,3]oxazolo[4,5-b]pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClN2O5PS/c1-15-18(14,16-2)19-5-12-8-7(17-9(12)13)3-6(10)4-11-8/h3-4H,5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNKBTWQZTQIWDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COP(=O)(OC)SCN1C2=C(C=C(C=N2)Cl)OC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClN2O5PS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9034818 | |
| Record name | Azamethiphos | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9034818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Azamethiphos | |
CAS RN |
35575-96-3 | |
| Record name | Azamethiphos | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35575-96-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Azamethiphos [BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035575963 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Azamethiphos | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9034818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | S-[(6-chloro-2-oxooxazolo[4,5-b]pyridin-3(2H)-yl)methyl] O,O-dimethyl thiophosphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.827 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | AZAMETHIPHOS | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9440R8149U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[(1S,2R,3R,4S,5R,6S,8R,9S,13S,16R,17R,18S)-11-Ethyl-8,9-dihydroxy-4,6,16,18-tetramethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl]methyl 2-[(4-amino-4-oxobutanoyl)amino]benzoate](/img/structure/B1665832.png)
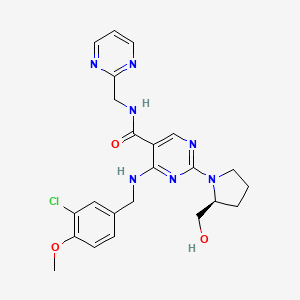
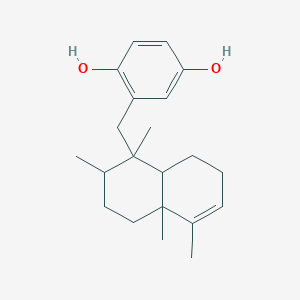

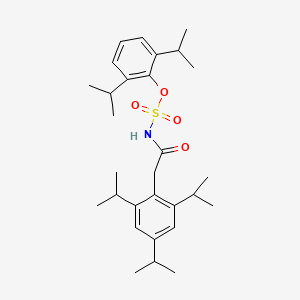



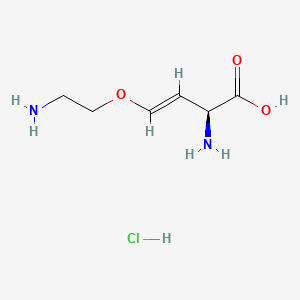
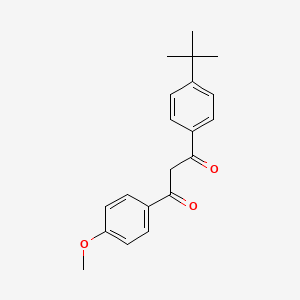
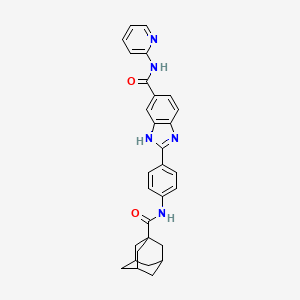

![1,1,1-Trifluoro-3-[[(2E,6Z,9Z,12Z,15Z)-octadeca-2,6,9,12,15-pentenyl]thio]-2-propanone](/img/structure/B1665854.png)
